![molecular formula C15H20O4 B116095 [(2R,6R)-2-(cyclohexen-1-ylmethyl)-5-oxo-2H-pyran-6-yl]methyl acetate CAS No. 145011-49-0](/img/structure/B116095.png)
[(2R,6R)-2-(cyclohexen-1-ylmethyl)-5-oxo-2H-pyran-6-yl]methyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2R,6R)-2-(cyclohexen-1-ylmethyl)-5-oxo-2H-pyran-6-yl]methyl acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and materials science. This compound is synthesized using a specific method, which will be discussed in detail. In
Mechanism Of Action
The mechanism of action of [(2R,6R)-2-(cyclohexen-1-ylmethyl)-5-oxo-2H-pyran-6-yl]methyl acetate is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes and pathways that are involved in inflammation and cancer growth. It has also been suggested that this compound can induce apoptosis in cancer cells by activating specific signaling pathways.
Biochemical And Physiological Effects
Studies have shown that [(2R,6R)-2-(cyclohexen-1-ylmethyl)-5-oxo-2H-pyran-6-yl]methyl acetate can have several biochemical and physiological effects. In animal studies, this compound has been shown to reduce inflammation and tumor growth. It has also been shown to have a protective effect on liver cells and reduce oxidative stress. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
Advantages And Limitations For Lab Experiments
One of the significant advantages of using [(2R,6R)-2-(cyclohexen-1-ylmethyl)-5-oxo-2H-pyran-6-yl]methyl acetate in lab experiments is its potential to inhibit cancer growth and induce apoptosis. It is also relatively easy to synthesize this compound using the method described above. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which can limit its use in certain applications.
Future Directions
There are several future directions for research on [(2R,6R)-2-(cyclohexen-1-ylmethyl)-5-oxo-2H-pyran-6-yl]methyl acetate. One of the significant areas of research is in the development of new cancer treatments using this compound. Researchers are also exploring its potential as a pesticide in agriculture and as a building block for the synthesis of new materials. Additionally, more research is needed to fully understand the biochemical and physiological effects of this compound and its potential toxicity.
Synthesis Methods
The synthesis of [(2R,6R)-2-(cyclohexen-1-ylmethyl)-5-oxo-2H-pyran-6-yl]methyl acetate is a complex process that involves several steps. The first step is the conversion of cyclohexene to cyclohexenyl acetaldehyde using a palladium-catalyzed reaction. The second step involves the reaction of cyclohexenyl acetaldehyde with 2,4-pentanedione in the presence of a strong base to form the pyran ring. The final step is the acetylation of the pyran ring using acetic anhydride to form [(2R,6R)-2-(cyclohexen-1-ylmethyl)-5-oxo-2H-pyran-6-yl]methyl acetate.
Scientific Research Applications
[(2R,6R)-2-(cyclohexen-1-ylmethyl)-5-oxo-2H-pyran-6-yl]methyl acetate has several potential applications in scientific research. One of the significant applications is in the field of medicine, where it has been shown to have anti-inflammatory and anti-tumor properties. Studies have also shown that this compound can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment. Other potential applications of this compound include its use as a pesticide in agriculture and as a building block for the synthesis of new materials.
properties
CAS RN |
145011-49-0 |
|---|---|
Product Name |
[(2R,6R)-2-(cyclohexen-1-ylmethyl)-5-oxo-2H-pyran-6-yl]methyl acetate |
Molecular Formula |
C15H20O4 |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
[(2R,6R)-2-(cyclohexen-1-ylmethyl)-5-oxo-2H-pyran-6-yl]methyl acetate |
InChI |
InChI=1S/C15H20O4/c1-11(16)18-10-15-14(17)8-7-13(19-15)9-12-5-3-2-4-6-12/h5,7-8,13,15H,2-4,6,9-10H2,1H3/t13-,15+/m0/s1 |
InChI Key |
FMLSROHHIGTCHY-DZGCQCFKSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1C(=O)C=C[C@H](O1)CC2=CCCCC2 |
SMILES |
CC(=O)OCC1C(=O)C=CC(O1)CC2=CCCCC2 |
Canonical SMILES |
CC(=O)OCC1C(=O)C=CC(O1)CC2=CCCCC2 |
synonyms |
KCG 10 KCG-10 KCG10 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



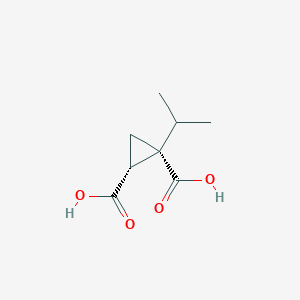
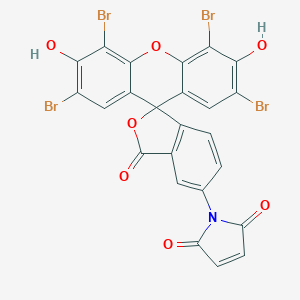
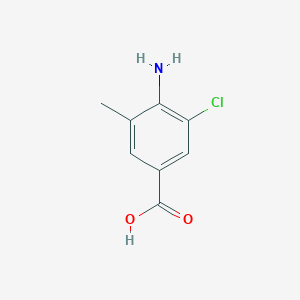
![N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]acetamide](/img/structure/B116019.png)
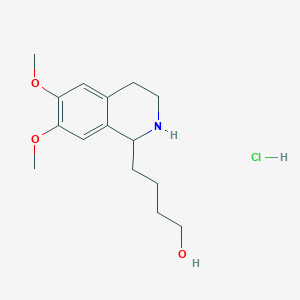
![[3-(4-Benzylpiperazin-1-yl)-1-phenylpropyl] propanoate](/img/structure/B116023.png)
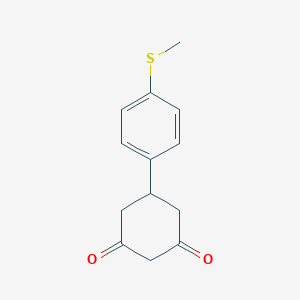

![9-Hydroxy-9-phenyl-1,4-dihydroindeno[1,2-b]pyrazine-2,3-dione](/img/structure/B116030.png)
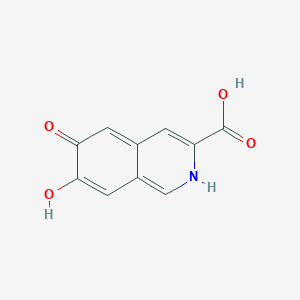

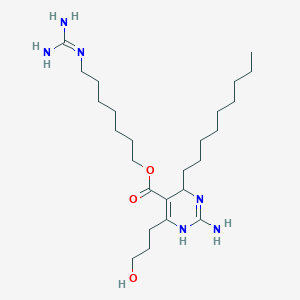
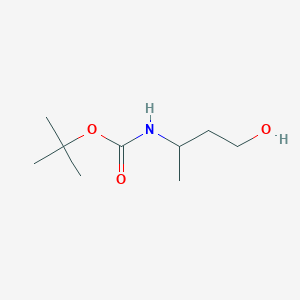
![(2S,3S)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde](/img/structure/B116040.png)